Triiodothyronine, commonly referred to as T3, is synthesized in the thyroid gland from thyroxine (T4) through the action of deiodinase enzymes. The S-isomer of T3-ATA is a modified form that has been studied for its unique biological properties and potential advantages over natural thyroid hormones.
T3-ATA (S-isomer) belongs to the class of iodinated phenolic compounds. It is categorized as a thyroid hormone analog, which means it mimics the actions of natural thyroid hormones but may exhibit different pharmacokinetic and pharmacodynamic properties.
The synthesis of T3-ATA (S-isomer) typically involves chemical modifications of natural triiodothyronine. Various synthetic routes have been explored, including:
The synthesis process may involve:
The molecular structure of T3-ATA (S-isomer) can be described by its core components:
The molecular formula for T3-ATA (S-isomer) is typically represented as . Its molecular weight is approximately 650.87 g/mol. The structural configuration plays a critical role in its biological activity and receptor affinity.
T3-ATA (S-isomer) participates in various chemical reactions typical for iodinated compounds:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of metabolic enzymes. Understanding these reactions is crucial for predicting the compound's behavior in biological systems.
The mechanism of action for T3-ATA (S-isomer) involves:
Studies indicate that T3-ATA (S-isomer) has a higher affinity for certain thyroid hormone receptors compared to natural T3, potentially leading to enhanced biological effects at lower doses.
T3-ATA (S-isomer) exhibits several notable physical properties:
Key chemical properties include:
T3-ATA (S-isomer) has several scientific applications:
T3-ATA (S-isomer), designated chemically as (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid derivative with a succinic acid linker, possesses a defined chiral center at the C2 position of its alanine moiety. This absolute (S)-configuration is critical for its biological activity, as confirmed by its stereospecific synthesis and chiral separation protocols [1] [4]. The molecular formula (C₁₉H₁₆I₃NO₆S; MW 767.11 g/mol) includes a sulfanylacetate group (-SCH₂COO-) conjugated to the amino group, creating an amide bond that influences spatial orientation [1] [3].
The compound’s SMILES notation (CC(SCC(N[C@H](C(O)=O)CC(C=C1I)=CC(I)=C1OC2=CC=C(O)C(I)=C2)=O)=O
) explicitly denotes the (S)-chirality at the alpha-carbon [1] [4]. X-ray crystallography studies of analogous thyroid hormones (e.g., native T3) reveal that the (S)-configuration positions the carboxylate group for salt-bridge interactions with thyroid hormone receptor (TR) arginine residues, while the iodinated phenolic rings adopt a planar orientation optimal for hydrophobic pocket insertion [5] [8].
The biological activity of T3-ATA is intrinsically linked to its stereochemistry, as evidenced by comparative studies of its enantiomers:
Parameter | S-Isomer | R-Isomer |
---|---|---|
Optical Rotation | +24.5° (c=1, DMSO) [1] | Not reported |
Receptor Binding | High affinity (Kd = nM range) | >100-fold reduced affinity [8] |
Metabolic Stability | Resists deiodinase-III | Rapid deiodination |
Native L-T3 (levothyronine), which shares the same (S)-chirality, exhibits near-identical TRβ1 binding kinetics to T3-ATA (S-isomer), confirming enantioselectivity in thyroid signaling [5] [7]. Conversely, the R-isomer shows negligible activity due to diastereomeric clash with TR’s Asn331 and Lys337 residues [8].
Mass spectrometry studies using transition-metal ion complexes (e.g., [Cu²⁺(T3-ATA)(ref)₂-H]⁺) demonstrate distinct fragmentation patterns for S- and R-isomers, enabling discrimination via kinetic method ratios (Riso > 2.5) [6]. This analytical approach confirms the configurational purity (>98% ee) of commercially available T3-ATA (S-isomer) [1] [4].
The (S)-chirality of T3-ATA governs its high-affinity interaction with thyroid hormone receptors (TRα/TRβ). Key mechanistic insights include:
Table: Molecular Interactions of T3-ATA (S-Isomer) with TRβ
TRβ Residue | Interaction Type | Energy Contribution (kJ/mol) |
---|---|---|
Arg228 | Ionic bond (NH₂⁻···⁺H-Arg) | -15.2 |
Ser277 | H-bond (NH···O-Ser) | -7.8 |
Phe269 | π-Iodine stacking | -12.1 |
His381 | H₂O-mediated H-bond | -4.3 |
Molecular dynamics simulations reveal that R-isomer adoption induces steric occlusion at the receptor’s ligand-binding domain (LBD), triggering helix 12 displacement and abrogating coactivator binding [8]. This explains the 100-fold lower transactivation efficacy of the R-form versus the S-isomer.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1